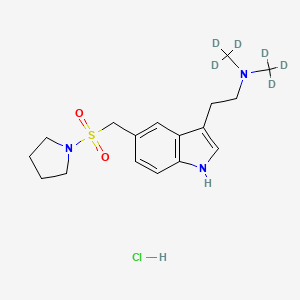![molecular formula C17H17N3S B562903 N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 CAS No. 1189866-35-0](/img/structure/B562903.png)
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a colorless crystalline powder that is soluble in water and some organic solvents . It is an antipsychotic medication primarily used to treat mental disorders such as schizophrenia and bipolar disorder .
Molecular Structure Analysis
The molecular formula of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is C17 2H8 H9 N3 S, and its molecular weight is 303.45 . The IUPAC name is 6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine .Physical And Chemical Properties Analysis
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a colorless crystalline powder that is soluble in water and some organic solvents . Its molecular weight is 303.45 .Wissenschaftliche Forschungsanwendungen
Overview of Quetiapine in Scientific Research
Quetiapine, an atypical antipsychotic with diverse receptor activity, has been extensively studied for its therapeutic applications beyond its primary use in psychiatric disorders. Its scientific research applications have explored its efficacy and safety across a range of conditions, highlighting its potential for broader clinical use.
Quetiapine's Role in Alcoholism Treatment
Research has identified quetiapine as a promising pharmacotherapy for alcoholism, attributed to its effects on mood, anxiety, and sleep. These properties may help alleviate withdrawal symptoms and psychiatric comorbidities often associated with alcohol use disorders, suggesting its utility in treatment development for alcoholism (Ray, Heydari, & Zorick, 2010).
Efficacy in Bipolar Disorder Management
Quetiapine has shown effectiveness in managing bipolar depression, operating through mechanisms that might include serotonin 5-HT2A receptor antagonism and dopaminergic activity modulation. Its use has been associated with improved depressive symptoms and overall illness severity in bipolar disorder patients, offering a valuable treatment option (Sanford & Keating, 2012).
Application in Schizophrenia Treatment
In the treatment of schizophrenia, quetiapine demonstrates efficacy in improving both positive and negative symptoms. Its favorable side effect profile, especially the low incidence of extrapyramidal symptoms, positions it as an effective treatment option, supporting its use in both acute and long-term care (Gunasekara & Spencer, 1998).
Utility in Parkinson's Disease Psychosis
Quetiapine has been effectively utilized in treating psychosis in Parkinson's disease patients. It offers a therapeutic advantage by not exacerbating motor symptoms, a critical consideration in this patient population, marking its significance in managing psychosis without compromising motor function (Matheson & Lamb, 2000).
Insights into Dosing and Switching Strategies
Clinical data on quetiapine underline the importance of tailored dosing and switching strategies to optimize therapeutic outcomes in patients transitioning from other antipsychotics. This approach helps in individualizing treatment to achieve the best balance of efficacy and tolerability (Cutler, Goldstein, & Tumas, 2002).
Wirkmechanismus
Target of Action
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is a metabolite of Quetiapine . Quetiapine is known to inhibit the binding of specific neurotransmitters to their receptors in the brain . .
Mode of Action
The mode of action of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 is believed to result in increased levels of neurotransmitters, including serotonin and dopamine . This is achieved through the inhibition of the binding of these neurotransmitters to their receptors in the brain .
Eigenschaften
IUPAC Name |
6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2/i9D2,10D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOAJISUHPIQOX-PMCMNDOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)












